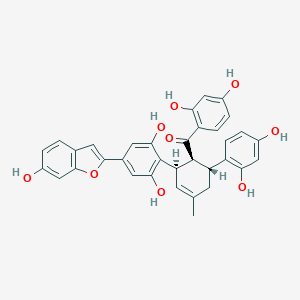

Mulberrofuran C

Description

This compound is a natural product found in Morus lhou and Morus alba with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKDESIYCVAOP-UNTHUGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999250 | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77996-04-4 | |

| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Mulberrofuran C: Discovery, Natural Sources, and Isolation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran C is a complex prenylated polyphenol that has garnered significant scientific interest due to its unique chemical architecture and promising biological activities. First isolated from the root bark of the mulberry tree, this natural product is a fascinating example of a Diels-Alder type adduct, a class of compounds known for their structural complexity and therapeutic potential. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed, step-by-step protocol for its isolation and purification. We delve into the scientific rationale behind the experimental methodologies, from the initial solvent extraction to the multi-stage chromatographic separation, offering insights grounded in the principles of natural product chemistry. The guide also summarizes the key spectroscopic data that were instrumental in its structural elucidation and presents a synopsis of its reported biological activities, including its hypotensive, neuroprotective, and antiviral effects.

Introduction: The Emergence of this compound

The genus Morus (mulberry) has been a cornerstone of traditional medicine for centuries, particularly in Asia, valued for its diverse array of bioactive secondary metabolites.[1] Within this rich chemical landscape, the prenylated flavonoids and 2-arylbenzofurans stand out for their potent pharmacological properties.[2] this compound belongs to this elite group of compounds. It is structurally classified as a 2-arylbenzofuran derivative and is biogenetically considered to be a Diels-Alder adduct formed from a chalcone derivative and dehydromoracin C.[3] This complex cycloaddition process results in a unique and rigid polycyclic structure, which is often a key determinant of a molecule's biological function.

The discovery of this compound was a result of systematic screening for hypotensive constituents within mulberry root barks, a plant part long used to treat hypertension.[3] Subsequent studies have unveiled a broader spectrum of activities, including neuroprotective and antiviral properties, underscoring its potential as a lead compound for drug development.[4] This guide aims to provide a detailed technical narrative of its journey from natural source to isolated compound.

Discovery and Natural Occurrence

This compound was first discovered and isolated from the root bark of a cultivated mulberry tree, specifically a variety of Morus bombycis Koidzumi.[3] This initial discovery was part of a broader investigation into the hypotensive principles of mulberry plants. Researchers successfully isolated this novel 2-arylbenzofuran derivative, which demonstrated a significant hypotensive effect in rabbits.[3]

Following its initial discovery, this compound has been identified in other species within the same genus, confirming the Moraceae family as its primary natural reservoir.

| Table 1: Natural Sources of this compound | | :--- | :--- | :--- | | Plant Species | Family | Part of Plant | | Morus bombycis Koidzumi | Moraceae | Root Bark[3] | | Morus alba L. (White Mulberry) | Moraceae | Root Bark[4][5] | | Morus lhou (Ser.) Koidz. | Moraceae | Not specified[5] |

The consistent presence of this compound in the root bark suggests a specific biosynthetic role within this plant tissue, possibly as a defense compound or phytoalexin, a common function for such complex polyphenols in plants.[3]

Isolation and Purification: A Methodological Deep Dive

The isolation of a pure natural product from a complex plant matrix is a multi-step process that requires a systematic approach based on the compound's physicochemical properties. The protocol for this compound leverages differences in polarity to achieve separation from other metabolites.

Rationale of the Extraction and Chromatographic Strategy

The foundational principle of the isolation protocol is the sequential extraction with solvents of increasing polarity. This method fractionates the crude plant material, enriching the target compound in a specific fraction.

-

Initial Extraction (Hexane, Benzene): The process begins with nonpolar solvents like hexane and benzene. The primary causality for this choice is to remove highly nonpolar constituents such as lipids, waxes, and chlorophyll. This compound, being a highly hydroxylated and thus more polar molecule, remains largely insoluble in these solvents. This initial step is crucial for cleaning the sample and preventing interference in subsequent chromatographic stages.

-

Targeted Extraction (Ethyl Acetate): Ethyl acetate, a solvent of intermediate polarity, is then used. This solvent has a high affinity for polyphenolic compounds like this compound, effectively extracting it from the plant material into the soluble fraction. The resulting ethyl acetate extract is significantly enriched with the target compound.[3]

-

Chromatographic Purification: The enriched extract still contains a mixture of similar compounds. Therefore, high-resolution chromatographic techniques are employed.

-

Polyamide Column Chromatography: Polyamide is an excellent stationary phase for the separation of phenols and other compounds capable of hydrogen bonding. The mechanism involves the formation of reversible hydrogen bonds between the phenolic hydroxyl groups of this compound and the amide groups of the polyamide polymer. Elution with a suitable solvent system disrupts these bonds, allowing for separation based on the strength of these interactions.

-

Preparative Thin Layer Chromatography (TLC) on Silica Gel: Silica gel separates compounds primarily based on polarity through adsorption chromatography. The final purification step using preparative TLC allows for the isolation of this compound in high purity by physically scraping the corresponding band from the plate.[3]

-

Experimental Protocol for Isolation

The following protocol is a generalized methodology based on the original literature describing the isolation of this compound.[3]

Step 1: Preparation of Plant Material

-

Obtain dried root bark of Morus bombycis or Morus alba.

-

Grind the root bark into a coarse powder to increase the surface area for efficient solvent extraction.

Step 2: Sequential Solvent Extraction

-

Macerate the powdered root bark successively with hexane, followed by benzene, and finally ethyl acetate at room temperature. Perform multiple extractions with each solvent to ensure exhaustive removal of soluble components.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude dark residue.

Step 3: Polyamide Column Chromatography

-

Dissolve the crude ethyl acetate residue in a minimal amount of a suitable solvent (e.g., methanol).

-

Pack a glass column with polyamide resin equilibrated with the starting eluent.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of chloroform-methanol).

-

Collect fractions and monitor them by analytical TLC to identify those containing this compound.

Step 4: Preparative Thin Layer Chromatography (TLC)

-

Combine the fractions enriched with this compound and concentrate them.

-

Apply the concentrated sample as a band onto a preparative silica gel TLC plate (e.g., Silica gel 60 F254).

-

Develop the plate in an appropriate solvent system (e.g., chloroform-methanol mixture).

-

Visualize the separated bands under UV light (254 nm). This compound will appear as a dark, UV-quenching band.

-

Carefully scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel using a polar solvent like methanol or acetone.

-

Filter to remove the silica gel and evaporate the solvent to yield pure, amorphous this compound.

dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

} end

Structural Elucidation

The determination of this compound's complex structure was a puzzle solved using a combination of spectroscopic techniques. Its molecular formula was established as C₃₄H₂₈O₉.[3][5]

dot graph structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=157143&t=l", label=""]; caption [label="Chemical Structure of this compound", fontsize=12, fontcolor="#202124"]; } end

Key Spectroscopic Evidence

-

Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FD-MS) provided the initial molecular weight, showing a molecular ion peak at m/e 580. To confirm the molecular formula, the compound was exhaustively methylated to produce its heptamethyl ether. High-resolution mass spectrometry of this derivative gave a precise mass, which unambiguously confirmed the molecular formula of this compound as C₃₄H₂₈O₉.[3]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum was crucial for determining the carbon skeleton. It indicated the presence of thirty-four distinct carbon atoms, which were categorized as follows:

-

Nine aliphatic carbons

-

Twenty-four aromatic carbons

-

One carbonyl carbon[3] This carbon count was in perfect agreement with the molecular formula derived from mass spectrometry.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provided detailed information about the connectivity of the molecule. Key signals allowed for the identification of specific structural motifs within the larger framework.

| Table 2: Key ¹H-NMR Spectral Data for this compound (in Acetone-d₆) [3] | | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | | 12.61 | s | C₂''-OH | | 8.56 | d, J=9 | C₁₄''-H | | 7.41 | d, J=8.5 | C₄'-H | | 7.04 | d, J=8.5 | C₂₁''-H | | 6.55 | d, J=2.5 | C₁₉''-H | | 6.40 | dd, J=2.5, 9 | C₁₃''-H | | 6.34 | dd, J=2.5, 8.5 | C₂₀''-H | | 6.27 | d, J=2.5 | C₁₁''-H |

These distinct signals, particularly the characteristic splitting patterns of the aromatic protons, allowed for the assignment of the 2,4-dihydroxybenzoyl and 2,4-dihydroxyphenyl moieties, which are critical building blocks of the final structure.[3] The combination of these spectroscopic data enabled the complete structural assignment of this compound.

Reported Biological Activities

This compound has been evaluated for several biological activities, demonstrating its potential as a multifunctional therapeutic agent.

| Table 3: Summary of Biological Activities of this compound | | :--- | :--- | :--- | | Activity | Model/Assay | Key Finding/Result | | Hypotensive | Intravenous injection in rabbits | Significant hypotensive effect at 1 mg/Kg[3] | | Hepatoprotective | t-BHP-induced oxidative stress in HepG2 cells | EC₅₀ = 0.41 ± 0.48 µM[4] | | Neuroprotective | Glutamate-induced cell death in HT22 cells | EC₅₀ = 16.50 ± 7.82 µM[4] | | Antiviral | Herpes Simplex Virus (HSV-1 and HSV-2) assay | Exhibited antiviral effects against both HSV-1 and HSV-2[4] |

The initial discovery highlighted its potent hypotensive action.[3] More recent studies have expanded its bioactivity profile, revealing significant protective effects against oxidative stress in liver cells and glutamate-induced toxicity in neuronal cells.[4] Furthermore, its ability to inhibit herpes simplex viruses suggests a potential application in antiviral therapies.[4]

Conclusion and Future Perspectives

This compound stands as a testament to the rich chemical diversity of the Morus genus. Its discovery, driven by bioactivity-guided fractionation, has provided a unique molecular scaffold with significant therapeutic potential. The isolation protocol, while conventional, is a classic example of the logical application of polarity-based separation techniques to purify complex polyphenols. The successful elucidation of its intricate Diels-Alder adduct structure showcases the power of modern spectroscopic methods.

Looking forward, several avenues of research warrant exploration:

-

Total Synthesis: The development of a total synthesis for this compound would provide a sustainable supply for further biological evaluation and allow for the creation of structural analogs to explore structure-activity relationships (SAR).

-

Mechanism of Action: While its biological effects are documented, the precise molecular mechanisms underlying its hypotensive, neuroprotective, and antiviral activities remain largely unknown. In-depth mechanistic studies are crucial to validate its therapeutic potential.

-

Pharmacokinetic Profiling: To advance this compound as a drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly investigated.

References

-

Nomura, T., Fukai, T., Hano, Y., & Uzawa, J. (1981). Structure of this compound, a natural hypotensive Diels-Alder adduct from root barks of the cultivated mulberry tree (Morus bombycis Koidz.). Heterocycles, 16(12), 2141-2148. [Link]

-

Lee, H. J., et al. (2016). Three New Isoprenylated Flavonoids from the Root Bark of Morus alba. Molecules, 21(8), 1102. [Link]

-

Kowalska, I., et al. (2021). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. Molecules, 26(11), 3365. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Kim, D. W., et al. (2026). Isolation, Structural Re-elucidation of Two Active Prenylated Flavonoids from Morus alba L. Twigs Responsible for Anti-inflammatory Effects: an In Vitro and In Silico Approach. Journal of Ethnopharmacology, 121179. [Link]

-

Ahmad, I., et al. (2024). Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. Applied Sciences, 14(14), 5897. [Link]

-

ResearchGate. (n.d.). Structure of the tested compounds mulberrofuran Y (1), moracin C (2), and mulberrofuran G (3). [Link]

-

Wang, Y., et al. (2018). Synergism of prenylflavonoids from Morus alba root bark against clinical MRSA isolates. Phytomedicine, 39, 119-127. [Link]

-

Li, Y., et al. (2023). Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation. Journal of Agricultural and Food Chemistry, 71(24), 9297-9308. [Link]

-

Polumackanycz, M., et al. (2021). Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots. Natural Product Research, 35(24), 5993-5996. [Link]

-

ResearchGate. (n.d.). Structure of Mulberrofuran I, A Novel 2-Arylbenzofuran Derivative from the Cultivated Mulberry Tree (Morus Bombycis Koidz.). [Link]

-

BioCrick. (n.d.). This compound. BioCrick. [Link]

-

PubChem. (n.d.). Mulberrofuran G. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Mulberrofuran G, a Potent Inhibitor of SPIKE Protein of SARS Corona Virus 2. [Link]

-

Lee, M., et al. (2018). Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis. International Immunopharmacology, 54, 149-155. [Link]

-

BioCrick. (n.d.). Mulberrofuran K. BioCrick. [Link]

-

Liu, X., et al. (2024). Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities. Frontiers in Pharmacology, 15, 1386123. [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound | CAS:77996-04-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ((1S,2R,6R)-2-(2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl)-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl)(2,4-dihydroxyphenyl)methanone | C34H28O9 | CID 157143 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mulberrofuran C: A Bioactive Diels-Alder Adduct from Morus alba

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Promising Natural Product

Mulberrofuran C is a complex phenolic compound first isolated from the root bark of the mulberry tree (Morus alba L.).[1][2] It belongs to a class of natural products known as Diels-Alder type adducts, which are formed through a [4+2] cycloaddition reaction between a chalcone and a dehydroprenyl-2-arylbenzofuran derivative.[1][2][3] This unique chemical architecture contributes to its significant and diverse pharmacological profile, which includes neuroprotective, hepatoprotective, and antiviral activities. As a naturally derived molecule with multifaceted therapeutic potential, this compound has garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological activities, with a focus on the underlying mechanisms and experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a structurally intricate molecule with the IUPAC name methanone.[4] Its molecular formula is C34H28O9, corresponding to a molecular weight of 580.6 g/mol .[1][4]

| Property | Value | Source |

| CAS Number | 77996-04-4 | [1][4] |

| Molecular Formula | C34H28O9 | [1][4] |

| Molecular Weight | 580.6 g/mol | [1][4] |

| Appearance | Amorphous Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][5] |

The structure of this compound has been elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). While a complete, publicly available detailed assignment of all proton and carbon signals is not readily found in a single source, comparative analysis with its stereoisomer, Mulberrofuran J, provides significant insight into its spectral characteristics.[6] The presence of multiple phenolic hydroxyl groups is a key feature of its structure, contributing to its antioxidant properties and its solubility in polar organic solvents.

Structural Elucidation Workflow

The determination of this compound's complex structure relies on a combination of modern spectroscopic techniques.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in the root bark of Morus alba L., commonly known as the white mulberry tree.[1] Its biosynthesis is believed to occur via a biomimetic Diels-Alder reaction, a [4+2] cycloaddition, which is a common pathway for the formation of a variety of complex natural products in the Morus genus.[1][3] This reaction involves a dehydroprenyl-2-arylbenzofuran derivative acting as the diene and a chalcone serving as the dienophile. The enzymatic nature of this reaction in vivo is suggested by the stereospecificity of the resulting natural product.[3]

Chemical Synthesis

The total synthesis of this compound and its analogues has been achieved through a biomimetic approach that mimics its natural biosynthesis. The key step is a thermal [4+2] cycloaddition, or Diels-Alder reaction.[1][5]

Synthetic Pathway Overview

A critical aspect of this synthesis is the presence of a free ortho-hydroxyl group on the chalcone dienophile, which has been found to be essential for the Diels-Alder reactivity.[5] This hydroxyl group is believed to accelerate the reaction through hydrogen bonding, which lowers the activation energy of the cycloaddition.[5]

Representative Experimental Protocol for Synthesis

-

Preparation of Reactants: Synthesize the appropriate chalcone dienophile and dehydroprenyl-2-arylbenzofuran diene precursors through established organic synthesis methods.

-

Diels-Alder Reaction: In a sealed tube, dissolve the chalcone and a molar excess of the diene in a high-boiling point solvent such as toluene or xylene. Heat the mixture at a high temperature (typically 140-160 °C) for 24-48 hours. The presence of a free hydroxyl group on the chalcone is crucial for the reaction to proceed efficiently.

-

Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. Purify the resulting residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the endo and exo isomers of the Diels-Alder adduct.

-

Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with that of the natural product.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, making it a subject of intense research for potential therapeutic applications.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. Studies have shown its ability to protect neuronal cells from glutamate-induced cell death.[1] The primary mechanisms underlying its neuroprotective effects are believed to be its antioxidant activity and its ability to inhibit acetylcholinesterase (AChE).

-

Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[7] It has been shown to upregulate the levels of glutathione (GSH), a major endogenous antioxidant.[7]

-

Acetylcholinesterase Inhibition: this compound is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] By inhibiting AChE, it increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[7]

The inhibitory activity of this compound on acetylcholinesterase can be determined using a modified Ellman's method.[4][8][9][10][11]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Acetylcholinesterase from electric eel.

-

Test Compound: this compound dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of assay buffer.

-

Add 25 µL of various concentrations of this compound solution.

-

Initiate the reaction by adding 25 µL of the acetylcholinesterase solution.

-

Immediately measure the absorbance at 405 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Hepatoprotective Effects

This compound has shown protective effects against oxidative stress-induced damage in liver cells.[1] The mechanism of its hepatoprotective activity is primarily attributed to its potent antioxidant properties, which help to mitigate the cellular damage caused by reactive oxygen species.[1][9]

The hepatoprotective effect of this compound can be evaluated in vitro using human liver cancer (HepG2) cells subjected to oxidative stress.[7][12][13][14][15]

-

Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to a toxic agent such as tert-butyl hydroperoxide (t-BHP) or hydrogen peroxide (H₂O₂).

-

-

Assessment of Cell Viability: Determine the cell viability using an MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Measurement of Oxidative Stress Markers:

-

Quantify the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

-

Measure the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the levels of glutathione (GSH).

-

Assess lipid peroxidation by measuring the formation of malondialdehyde (MDA).

-

-

Data Analysis: Compare the levels of cell viability and oxidative stress markers in cells treated with this compound and the toxic agent to those treated with the toxic agent alone.

Antiviral Activity

This compound has demonstrated antiviral activity against Herpes Simplex Virus type 1 and 2 (HSV-1 and HSV-2).[1] The proposed mechanism of action involves the inhibition of viral adsorption and penetration into host cells, which are crucial early steps in the viral life cycle.

The antiviral activity of this compound against HSV can be quantified using a plaque reduction assay.[5][16][17][18][19]

-

Cell Culture: Grow a monolayer of Vero cells (or another susceptible cell line) in 24-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of HSV-1 or HSV-2.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent like methylcellulose.

-

Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques.

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a solution like crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to an untreated virus control.

-

Determine the EC50 value, which is the concentration of this compound that reduces the number of viral plaques by 50%.

-

Conclusion and Future Perspectives

This compound stands out as a natural product with a compelling and diverse pharmacological profile. Its unique Diels-Alder adduct structure underpins its significant neuroprotective, hepatoprotective, and antiviral activities. The elucidation of its chemical properties and the development of biomimetic synthetic routes have paved the way for further investigation and potential therapeutic development.

Future research should focus on several key areas. A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra would be invaluable for the scientific community. The development of more efficient and scalable synthetic strategies is crucial for producing sufficient quantities for in-depth preclinical and clinical studies. Furthermore, a more detailed exploration of the molecular targets and signaling pathways involved in its various biological activities will provide a deeper understanding of its therapeutic potential. The promising multifaceted nature of this compound makes it a strong candidate for further investigation as a lead compound in the development of novel drugs for a range of diseases.

References

-

Ni, Y., et al. (2022). Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review. Molecules, 27(15), 4885. Available from: [Link]

-

Li, D., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 23(1), 863. Available from: [Link]

-

PubChem. ((1S,2R,6R)-2-(2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl)-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl)(2,4-dihydroxyphenyl)methanone. Available from: [Link]

-

Chen, J., et al. (2024). Preparation and Hepatoprotective Activities of Peptides Derived from Mussels (Mytilus edulis) and Clams (Ruditapes philippinarum). Marine Drugs, 22(1), 23. Available from: [Link]

-

Gunawan, S., et al. (2012). Synthetic studies towards the mulberry Diels–Alder adducts: H-bond accelerated cycloadditions of chalcones. Organic & Biomolecular Chemistry, 10(30), 6010-6021. Available from: [Link]

-

Saeed, M. K., et al. (2007). Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay. Journal of Ethnopharmacology, 112(3), 465-470. Available from: [Link]

-

IBT Bioservices. Guide to In Vitro Antiviral Testing. Available from: [Link]

-

Nomura, T., et al. (1981). STRUCTURE OF this compound, A NATURAL HYPOTENSIVE DIELS-ALDER ADDUCT FROM ROOT BARKS OF THE CULTIVATED MULBERRY TREE (MORUS BO). HETEROCYCLES, 16(5), 759-764. Available from: [Link]

-

JoVE. Plaquing of Herpes Simplex Viruses. Available from: [Link]

-

Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Evidence-Based Complementary and Alternative Medicine, 2020, 8825150. Available from: [Link]

-

Mandal, S. K., et al. (2014). Plaque reduction assay of HSV-1 (A) and HSV-2 (B) exposed to different concentrations of ME or OA. ResearchGate. Available from: [Link]

-

K, S., & G, S. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. Available from: [Link]

-

Zhang, Y., et al. (2024). The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba. Nature Communications, 15(1), 2530. Available from: [Link]

-

Tortora, C., & Pisano, L. (2022). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 27(21), 7580. Available from: [Link]

-

Vargas-Mendoza, N., et al. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. BMC Complementary and Alternative Medicine, 17(1), 32. Available from: [Link]

-

Roy, A., et al. (2012). Hepatoprotective and antioxidant activity of standardized herbal extracts. Pharmacognosy Magazine, 8(30), 116-121. Available from: [Link]

-

Lin, C. W., et al. (2016). Hepatoprotective effect of resveratrol against ethanol-induced oxidative stress through induction of superoxide dismutase in vivo and in vitro. Biomedical Reports, 4(4), 452-456. Available from: [Link]

-

Nomura, T., et al. (1984). STRUCTURE OF MULBERROFURAN J, A 2-ARYLBENZOFURAN DERIVATIVE FROM THE CULTIVATED MULBERRY TREE (MORUS LHOU(SER.) KOIDZ.). HETEROCYCLES, 22(5), 1075-1080. Available from: [Link]

-

Hano, Y., et al. (1984). Structure of Mulberrofuran I, A Novel 2-Arylbenzofuran Derivative from the Cultivated Mulberry Tree (Morus Bombycis Koidz.). HETEROCYCLES, 22(8), 1791-1796. Available from: [Link]

-

Choi, Y. H., et al. (2011). Isolation and Elucidation of Triterpenoid and Flavonoid Pure Compounds in Morus alba Stem Bark. Journal of Chemical and Pharmaceutical Research, 3(6), 131-139. Available from: [Link]

-

Nomura, T., et al. (1986). STRUCTURE OF MULBERROFURAN P, A NOVEL 2-ARYLBENZOFURAN DERIVATIVE FROM THE CULTIVATED MULBERRY. HETEROCYCLES, 24(5), 1301-1306. Available from: [Link]

-

Lee, D., et al. (2022). Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. Available from: [Link]

-

Kim, J. K., et al. (2020). Phytochemical Constituents of the Root Bark from Morus alba and Their Il-6 Inhibitory Activity. Plants, 9(11), 1469. Available from: [Link]

-

Lee, S. H., et al. (2019). Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves. Journal of Agricultural and Food Chemistry, 67(19), 5399-5407. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Preparation and Hepatoprotective Activities of Peptides Derived from Mussels (Mytilus edulis) and Clams (Ruditapes philippinarum) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ibtbioservices.com [ibtbioservices.com]

- 18. Plaquing of Herpes Simplex Viruses [jove.com]

- 19. researchgate.net [researchgate.net]

Mulberrofuran C: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran C, a Diels-Alder type adduct found in the root bark of Morus species such as Morus alba and Morus lhou, has emerged as a promising natural product with a diverse range of biological activities.[1] This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its neuroprotective, anti-inflammatory, antioxidant, and antiviral properties. We will delve into the molecular mechanisms underlying these activities, present available quantitative data, and outline experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a structurally complex phenolic compound belonging to the family of 2-arylbenzofurans.[2] Its intricate chemical architecture is a key determinant of its multifaceted biological effects. Isolated from traditional medicinal plants, this compound has garnered significant interest for its potential therapeutic applications. This guide will systematically explore the scientific evidence that underpins its biological activity, providing a solid foundation for future research and development.

Neuroprotective Activities: A Potential Ally Against Neurodegenerative Diseases

One of the most compelling areas of this compound research is its potential to combat neurodegenerative diseases, particularly Alzheimer's disease. The pathology of Alzheimer's is characterized by the aggregation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, as well as a decline in acetylcholine levels. This compound has demonstrated significant activity against these key pathological hallmarks.

Inhibition of Protein Aggregation

-

Amyloid-β Aggregation: In vitro studies have shown that this compound is a potent inhibitor of Aβ₁₋₄₂ self-aggregation. At a concentration of 20 µM, it inhibits Aβ₁₋₄₂ aggregation by 70.7%, an efficacy comparable to the well-known inhibitor, resveratrol.

-

Tau Protein Aggregation: this compound also exhibits inhibitory effects on the aggregation of tau protein, showing a 49.1% inhibition at the same concentration.

Cholinesterase Inhibition

This compound acts as a moderate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. It displays an IC₅₀ value of 4.2 µM in cholinesterase inhibition assays. This activity suggests its potential to ameliorate the cognitive decline associated with reduced acetylcholine levels in Alzheimer's patients.

Neuroprotection against Oxidative Stress

Beyond its effects on protein aggregation and neurotransmitter levels, this compound also protects neuronal cells from oxidative damage. It has shown protective effects against glutamate-induced cell death with an EC₅₀ value of 16.50 ± 7.82 µM, highlighting its potential to mitigate excitotoxicity, a common pathway of neuronal injury.[3]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, from neurodegenerative disorders to cancer. This compound has demonstrated notable anti-inflammatory activity, primarily through the suppression of nitric oxide (NO) production.

In lipopolysaccharide (LPS)-induced BV2 microglial cells, a model for neuroinflammation, this compound suppressed NO production with an IC₅₀ of 21.8 µM. While direct evidence for this compound's effects on other inflammatory mediators is still emerging, studies on related compounds from Morus species, such as Mulberrofuran K, provide valuable insights. Mulberrofuran K has been shown to suppress the production of reactive oxygen species (ROS) and pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Mechanistic Insights: Targeting NF-κB and MAPK Pathways

The anti-inflammatory effects of many natural products, including those from Morus species, are often mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[4] While direct studies on this compound are limited, research on related compounds suggests a similar mechanism. For instance, Kuwanon X, another compound from mulberry, has been shown to inhibit HSV-1-induced NF-κB activation by blocking the nuclear translocation of the p65 subunit.[3] This suggests that this compound may exert its anti-inflammatory effects by interfering with these critical inflammatory signaling cascades.

Below is a conceptual diagram of the potential anti-inflammatory mechanism of this compound, based on evidence from related compounds.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Antioxidant and Other Biological Activities

Potent Antioxidant Capacity

This compound exhibits strong antioxidant activity, as demonstrated by its Oxygen Radical Absorbance Capacity (ORAC) value of 2.9, which is significantly higher than that of the standard antioxidant Trolox. It also shows protective effects against t-BHP-induced oxidative stress with a remarkable EC₅₀ value of 0.41 ± 0.48 µM.[3] This potent antioxidant activity likely contributes to its neuroprotective and anti-inflammatory effects by mitigating cellular damage caused by reactive oxygen species.

Antiviral and Cytotoxic Profile

This compound has also been investigated for its antiviral properties. It has shown activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[3] In terms of its safety profile, the cytotoxic concentration (CC₅₀) of this compound has been determined to be 28.0 µg/mL in Vero cells.

Anticancer Potential: An Area for Future Exploration

While there is currently a lack of specific data on the anticancer activity of this compound against various cancer cell lines, studies on crude extracts of mulberry root bark and other isolated compounds have shown promising results. For instance, mulberry root bark extract has been shown to reduce the viability of SW480 human colorectal cancer cells.[5] Given the structural similarities and shared biological activities with other anticancer compounds from Morus, the investigation of this compound's potential as a cancer therapeutic is a compelling avenue for future research.

Experimental Methodologies

Isolation and Purification of this compound

Caption: General workflow for the isolation of this compound.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase can be determined using a colorimetric method, such as the Ellman's assay.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Prepare stock solutions of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the following in order:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound at various concentrations

-

DTNB solution

-

Acetylcholinesterase enzyme solution

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Synthesis of this compound

To date, a total synthesis for this compound has not been prominently reported in the scientific literature. The primary route for obtaining this compound remains through isolation from its natural sources. The development of a synthetic route would be a significant advancement, enabling greater availability for research and potential therapeutic development.

Conclusion and Future Directions

This compound stands out as a natural product with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. Its multi-target activity, including the inhibition of protein aggregation, cholinesterase activity, and inflammatory pathways, makes it a compelling candidate for further investigation.

Future research should focus on several key areas:

-

Elucidation of Anti-inflammatory Mechanisms: Detailed studies are needed to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways and to quantify its impact on the production of a broader range of inflammatory cytokines.

-

Anticancer Activity Screening: A comprehensive evaluation of this compound's cytotoxicity against a panel of human cancer cell lines is warranted to explore its potential as an anticancer agent.

-

In Vivo Studies: Preclinical studies in animal models of neurodegenerative diseases and inflammatory conditions are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Total Synthesis: The development of an efficient total synthesis would be a major breakthrough, facilitating further research and potential clinical development.

References

- Lee, M., et al. (2018). Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis.

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

- Park, J. H., et al. (2014). Anti-inflammatory and anti-cancer activity of mulberry (Morus alba L.) root bark.

- Hano, Y., et al. (1984). Structure of Mulberrofuran I, A Novel 2-Arylbenzofuran Derivative from the Cultivated Mulberry Tree (Morus Bombycis Koidz.). Heterocycles, 22(12), 2729-2734.

- Kim, D. S., et al. (2015). An Efficient Total Synthesis of Mulberrofuran B and L. Bulletin of the Korean Chemical Society, 36(8), 2119-2122.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157143, this compound. Retrieved from [Link]

- Geng, C. A., et al. (2012). Mulberrofuran G and Isomulberrofuran G from Morus alba L.: Anti-hepatitis B Virus Activity and Mass Spectrometric Fragmentation. Journal of Agricultural and Food Chemistry, 60(33), 8197-8202.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mulberry fruit prevents LPS-induced NF-κB/pERK/MAPK signals in macrophages and suppresses acute colitis and colorectal tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Mulberrofuran C

Introduction: Unveiling Mulberrofuran C, a Bioactive Benzofuran from Morus alba

This compound is a naturally occurring 2-arylbenzofuran isolated from the root bark of the mulberry tree (Morus alba)[1]. This intricate molecule has garnered significant interest within the scientific community for its diverse and potent biological activities. As a member of the benzofuran class of compounds, this compound possesses a unique structural scaffold that contributes to its therapeutic potential. This guide provides an in-depth exploration of the known and putative mechanisms of action of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its established neuroprotective and antioxidant properties, and further explore its potential anti-cancer activities by drawing upon evidence from closely related analogs and the broader family of mulberry-derived bioactive compounds. This document is designed to be a comprehensive resource, integrating established biochemical data with detailed experimental protocols to facilitate further investigation into this promising natural product.

Established Mechanisms of Action: A Focus on Neuroprotection and Antioxidant Activity

The primary and most well-characterized therapeutic potential of this compound lies in its neuroprotective and antioxidant effects. These activities are attributed to its ability to interact with key enzymatic and molecular targets within the central nervous system and to effectively neutralize harmful reactive oxygen species (ROS).

Potent Acetylcholinesterase Inhibition: A Key to its Neuroprotective Effects

One of the hallmark biological activities of this compound is its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The accumulation of acetylcholine in the synaptic cleft is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions. This compound has demonstrated significant AChE inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 4.2 μmol·L−1. This positions it as a noteworthy candidate for further investigation in the context of neurological disorders.

The mechanism of AChE inhibition by this compound likely involves its interaction with the active site of the enzyme, preventing the hydrolysis of acetylcholine. The 2-arylbenzofuran core structure is crucial for this activity, with the specific arrangement of hydroxyl groups and the overall molecular geometry facilitating a high-affinity binding to the enzyme.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Robust Antioxidant Activity: Combating Oxidative Stress

This compound exhibits remarkable antioxidant properties, demonstrating an activity almost three times higher than that of Trolox, a well-known antioxidant standard. This potent free radical scavenging ability is crucial for protecting cells from oxidative damage, a key contributor to the pathogenesis of numerous chronic diseases, including neurodegenerative disorders and cancer. The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.

Furthermore, studies have shown that this compound provides significant protection against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress and glutamate-induced cell death, with EC50 values of 0.41 ± 0.48 µM and 16.50 ± 7.82 µM, respectively[2]. This highlights its potential to mitigate the detrimental effects of oxidative insults on cellular health.

| Biological Activity | IC50/EC50 Value | Reference |

| Acetylcholinesterase Inhibition | 4.2 µmol·L−1 | |

| t-BHP-induced Oxidative Stress Protection | 0.41 ± 0.48 µM | [2] |

| Glutamate-induced Cell Death Protection | 16.50 ± 7.82 µM | [2] |

Putative Anti-Cancer Mechanism of Action: An Evidence-Based Hypothesis

While direct and extensive studies on the anti-cancer mechanism of this compound are still emerging, a compelling hypothesis can be formulated based on the well-documented activities of structurally related compounds isolated from mulberry, such as Mulberrofuran G and K, as well as other 2-arylbenzofurans. The proposed anti-cancer effects of this compound likely involve a multi-pronged approach targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest: Insights from Related 2-Arylbenzofurans

Several studies on related 2-arylbenzofuran derivatives have demonstrated their ability to induce cell cycle arrest, primarily at the G2/M phase, by inhibiting tubulin polymerization[3]. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to a halt in cell division and subsequent apoptosis. Given the structural similarities, it is plausible that this compound may exert similar cytostatic effects.

Furthermore, extracts from mulberry root bark, a rich source of this compound and its analogs, have been shown to induce apoptosis in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), leading to the degradation of key cell cycle regulatory proteins like cyclin D1[4]. The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents.

Modulation of Key Signaling Pathways: The Role of NF-κB and MAPK

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival. Their aberrant activation is a common feature in many types of cancer. Research on Mulberrofuran K has shown that it effectively inhibits both the NF-κB and MAPK (specifically ERK1/2) pathways[5][6]. This inhibition leads to a reduction in the expression of pro-inflammatory and pro-survival genes, thereby creating an environment that is less conducive to tumor growth and progression.

Considering the shared benzofuran scaffold, it is highly probable that this compound also possesses the ability to modulate these critical signaling cascades. The inhibition of NF-κB and MAPK pathways would represent a significant component of its putative anti-cancer mechanism of action.

Figure 2: Putative Anti-Cancer Signaling Pathways Modulated by this compound.

Experimental Protocols for Investigating the Mechanism of Action of this compound

To facilitate further research into the multifaceted biological activities of this compound, this section provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating and are based on established methodologies in the field.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for colorimetric determination of AChE activity[4][7].

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of varying concentrations of this compound solution to the test wells.

-

For the control well (100% activity), add 25 µL of phosphate buffer with the same final concentration of DMSO as the test wells.

-

For the blank well, add 50 µL of phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells[3].

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol provides a general framework for detecting changes in the expression of key apoptosis-related proteins, such as caspases and Bcl-2 family members[8][9][10].

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells with RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and incubate with the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify the changes in protein expression levels.

-

Conclusion and Future Directions

This compound stands out as a natural product with significant therapeutic potential, underscored by its well-defined neuroprotective and antioxidant activities. Its potent inhibition of acetylcholinesterase and its robust free radical scavenging capabilities provide a strong rationale for its further investigation in the context of neurodegenerative diseases.

While the anti-cancer mechanism of this compound is not yet fully elucidated, the evidence from structurally related compounds strongly suggests a multi-target approach involving the induction of apoptosis, cell cycle arrest, and the modulation of critical pro-survival signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a solid foundation for researchers to further unravel the intricate molecular mechanisms underlying the diverse biological effects of this compound.

Future research should focus on validating the putative anti-cancer mechanisms through rigorous in vitro and in vivo studies. Elucidating the specific molecular targets and signaling cascades directly modulated by this compound will be crucial for its potential development as a novel therapeutic agent. The comprehensive information and methodologies presented in this technical guide are intended to empower the scientific community to unlock the full therapeutic promise of this remarkable natural compound.

References

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Choi, E. J., & Ahn, K. S. (2018). Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis.

- Cui, Y., et al. (2011). Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. Acta Pharmaceutica Sinica B, 1(2), 123-130.

- Hong, S., et al. (2017). Mulberrofuran G Protects Ischemic Injury-induced Cell Death via Inhibition of NOX4-mediated ROS Generation and ER Stress. Korea University Pure.

- Lee, M., et al. (2018). Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis.

- Li, Y., et al. (2010). Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. PubMed.

- Park, K. M., et al. (2018). Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sung, S. H., et al. (2002). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 284, 249-255.

- Yun, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1354.

Sources

- 1. ((1S,2R,6R)-2-(2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl)-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl)(2,4-dihydroxyphenyl)methanone | C34H28O9 | CID 157143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mulberrofuran K | CAS:94617-36-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Mulberrofuran C in Morus alba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran C, a structurally complex Diels-Alder adduct found in mulberry (Morus alba), has garnered significant scientific interest due to its potent neuroprotective, antioxidant, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, synthesizing current research to offer a detailed narrative for researchers in natural product chemistry, plant biochemistry, and drug development. We will delve into the core enzymatic steps, from the general phenylpropanoid pathway to the key branching points leading to the synthesis of its precursors, and the putative final cycloaddition reaction. This document is structured to provide not only a mechanistic understanding but also practical, field-proven experimental workflows and protocols for pathway elucidation and characterization.

Introduction: The Significance of this compound

Morus alba, commonly known as white mulberry, is a rich source of a diverse array of bioactive secondary metabolites, including flavonoids, alkaloids, and stilbenoids.[4][5] Among these, this compound stands out for its unique chemical architecture and promising pharmacological profile. It is classified as a Diels-Alder-type adduct (DAA), which is characteristic of Morus plants.[3] These compounds are thought to be biosynthesized through an intermolecular [4+2] cycloaddition of a chalcone and a dehydroprenylphenol.[3]

The therapeutic potential of this compound is linked to its multi-target bioactivity. It has demonstrated notable inhibitory effects on key pathological markers of Alzheimer's disease, including Aβ₁₋₄₂ self-aggregation and tau protein aggregation.[1] Furthermore, it exhibits strong antioxidant activity, often exceeding that of standard antioxidants like Trolox, and possesses neuroprotective effects against glutamate-induced cell death.[1][2][3] Its antiviral properties, particularly against Herpes Simplex Virus (HSV), further broaden its potential applications.[2] Understanding its biosynthesis is therefore a critical step towards harnessing its therapeutic potential, potentially through synthetic biology or metabolic engineering approaches.

The Biosynthetic Backbone: Phenylpropanoid and Flavonoid Pathways

The journey to this compound begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for producing a vast array of phenolic compounds.[4][6] The initial steps are well-characterized and serve as the foundation for flavonoid and stilbenoid synthesis.

The pathway commences with the aromatic amino acid L-phenylalanine .

-

Phenylalanine Ammonia-Lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form trans-cinnamic acid .[6]

-

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid .[6][7]

-

4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid by ligating it with Coenzyme A, forming the critical intermediate, p-coumaroyl-CoA .[6][7]

From p-coumaroyl-CoA, the pathway diverges. For the biosynthesis of the chalcone precursor of this compound, the flavonoid pathway is initiated.

-

Chalcone Synthase (CHS) : CHS is the pivotal enzyme that channels the metabolic flux from the general phenylpropanoid pathway into flavonoid biosynthesis.[8][9][10] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone .[10] This chalcone is the direct precursor that will undergo further modifications to become one of the dienophile components for the final Diels-Alder reaction.

Several CHS genes have been identified and characterized in Morus species, highlighting the importance of this enzymatic step.[8][9][11]

Formation of the Precursors: Prenylation and Dehydration

This compound is formed from the cycloaddition of two key precursors: a chalcone and a dehydroprenylphenol. The synthesis of these precursors requires additional enzymatic modifications, primarily prenylation, which is the attachment of isoprenoid units.[12][13]

Prenylation: The Role of Prenyltransferases (PTs)

Prenylation significantly increases the structural diversity and biological activity of flavonoids.[12][14] In Morus alba, specific flavonoid prenyltransferases (FPTs) have been identified that catalyze the Friedel-Crafts alkylation of the flavonoid skeleton.[12][13]

A key identified enzyme is Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT) . This membrane-bound enzyme regioselectively transfers a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid core.[12][13] While MaIDT acts on isoliquiritigenin, it is indicative of a family of prenyltransferases in mulberry capable of modifying various flavonoid and phenolic substrates, including the naringenin chalcone derivative destined to become part of this compound.

The Putative Diels-Alder Reaction

The final and defining step in the biosynthesis of this compound is a [4+2] cycloaddition reaction. This involves the reaction of a diene (the dehydroprenylphenol) with a dienophile (the chalcone). While this reaction can occur spontaneously under certain conditions, it is often enzyme-catalyzed in biological systems to ensure stereospecificity and efficiency. The specific enzyme—a putative Diels-Alderase—responsible for this transformation in Morus alba has not yet been definitively identified and remains a key area for future research.

The proposed biosynthetic pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of this compound in Morus alba.

Key Genes and Enzymes in Morus alba

Transcriptomic and proteomic studies have been instrumental in identifying the genes and enzymes involved in the synthesis of secondary metabolites in mulberry.[15][16][17]

| Gene/Enzyme Family | Abbreviation | Function in Pathway | Reference |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | [4][6] |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | [4][6] |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | [4][6] |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone. | [8][9][11] |

| Stilbene Synthase | STS | Competes with CHS for p-coumaroyl-CoA to produce stilbenes. | [18][19][20] |

| Flavonoid Prenyltransferase | FPT | Adds prenyl groups to flavonoid skeletons. | [12][13] |

| Cytochrome P450s | CYPs | Involved in various hydroxylation and modification steps. | [21][22][23] |

Experimental Workflows for Pathway Elucidation

Investigating the biosynthesis of a complex natural product like this compound requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.

Caption: Workflow for identifying and characterizing biosynthetic genes.

Detailed Experimental Protocols

Protocol 1: Cloning a Candidate Prenyltransferase Gene from Morus alba

This protocol describes the amplification of a candidate prenyltransferase gene from M. alba cDNA.

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh, young leaf or root bark tissue from Morus alba. Immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's protocol. Assess RNA integrity and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

-

-

Primer Design:

-

Based on a candidate gene sequence identified from transcriptome data or homology searches (e.g., MaIDT), design gene-specific forward and reverse primers.

-

Include restriction sites (e.g., BamHI, XhoI) in the primer overhangs for subsequent cloning into an expression vector.

-

-

PCR Amplification:

-

Set up a 50 µL PCR reaction containing: 1 µL cDNA template, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 25 µL 2x high-fidelity PCR master mix, and 22 µL nuclease-free water.

-

Use the following thermal cycling conditions (optimize as needed):

-

Initial denaturation: 98°C for 30s.

-

35 cycles of: 98°C for 10s, 58-65°C (annealing) for 30s, 72°C for 1-2 min (extension, based on gene length).

-

Final extension: 72°C for 10 min.

-

-

-

Verification and Purification:

-

Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band of the expected size.

-

Purify the remaining PCR product using a PCR purification kit.

-

-

Cloning:

-

Digest the purified PCR product and the target expression vector (e.g., pET-28a for E. coli or pEAQ-HT for plant expression) with the selected restriction enzymes.

-

Ligate the digested insert and vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli (e.g., DH5α) and select for positive colonies on antibiotic-containing media.

-

Verify the correct insert by colony PCR and Sanger sequencing.

-

Protocol 2: In Vitro Enzymatic Assay for Prenyltransferase Activity

This protocol outlines a method to test the function of the cloned prenyltransferase.

-

Protein Expression and Purification:

-

Transform the verified expression vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 1 L culture to an OD₆₀₀ of 0.6-0.8 at 37°C.

-

Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C overnight.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity column.

-